9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Deubiquitinase inhibition USP8 selectivity Biochemical IC50

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (CAS 924296-18-4), commonly designated DUB-IN-1 or DUBs-IN-1, is a synthetic small-molecule inhibitor of ubiquitin-specific protease 8 (USP8) belonging to the 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile chemotype. This compound emerged from high-throughput screening and subsequent medicinal chemistry optimization of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues, where introduction of the O-benzyloxime moiety at the 9-position conferred selectivity for USP8 over the closely related USP7 deubiquitinase.

Molecular Formula C20H11N5O
Molecular Weight 337.3 g/mol
Cat. No. B11931790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Molecular FormulaC20H11N5O
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N
InChIInChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19-
InChIKeyGKOWDIBLCDZJHF-PLRJNAJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (DUB-IN-1): A Selective USP8 Deubiquitinase Inhibitor for Cancer Research Procurement


9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (CAS 924296-18-4), commonly designated DUB-IN-1 or DUBs-IN-1, is a synthetic small-molecule inhibitor of ubiquitin-specific protease 8 (USP8) belonging to the 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile chemotype [1]. This compound emerged from high-throughput screening and subsequent medicinal chemistry optimization of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues, where introduction of the O-benzyloxime moiety at the 9-position conferred selectivity for USP8 over the closely related USP7 deubiquitinase [1]. DUB-IN-1 is commercially available from multiple vendors at ≥98% purity (HPLC) and has been validated in glioblastoma, esophageal squamous cell carcinoma, colon cancer, and prostate cancer models .

Why USP Inhibitor Substitution Risks Experimental Failure: The Case for DUB-IN-1 Specificity Verification


The indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold is a privileged chemotype for deubiquitinase inhibition, but minor structural modifications produce dramatic selectivity shifts between USP family members. The parent ketone 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (compound 1) inhibits multiple USPs non-selectively, while the 7-chloro analogue HBX 41108 (CAS 924296-39-9) preferentially targets USP7 with an IC50 of 424 nM and shows weak activity against USP8 [1]. Conversely, the O-benzyloxime substitution in DUB-IN-1 redirects selectivity toward USP8 (IC50 0.85 µM) while rendering the compound essentially inactive against USP7 (IC50 >100 µM) . Even within the O-alkyloxime sub-series, the ethoxyimino analogue DUB-IN-2 (IC50 0.28 µM USP8) and the closely related DUB-IN-3 (compound 22c, IC50 0.56 µM USP8) exhibit different potency and selectivity windows . Therefore, substituting any indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivative for another without confirming target engagement and cellular phenotypic effects against the specific USP of interest risks experimental irreproducibility.

Quantitative Differentiation Evidence: DUB-IN-1 (CAS 924296-18-4) Versus Closest USP8 and USP7 Inhibitor Analogs


USP8 Inhibitory Potency and Isoform Selectivity: DUB-IN-1 vs. DUB-IN-3, DUB-IN-2, and HBX 41108

DUB-IN-1 inhibits USP8 with an IC50 of 0.85 µM (850 nM) and demonstrates >117-fold selectivity over USP7 (IC50 >100 µM), as reported by Sigma-Aldrich and Cayman Chemical based on the original Colombo et al. 2010 study [1]. The closest structural analog DUB-IN-3 (compound 22c, CAS 924296-17-3) exhibits a comparable selectivity window (>178-fold over USP7) but with an IC50 of 0.56 µM against USP8, representing a ~1.5-fold difference in biochemical potency . DUB-IN-2 (CAS 924296-19-5), bearing an ethoxyimino rather than benzyloxyimino group, is more potent against USP8 (IC50 0.28 µM) but lacks the extensive cellular characterization available for DUB-IN-1 . In contrast, the USP7-directed analog HBX 41108 (CAS 924296-39-9) inhibits USP7 with an IC50 of 424 nM and is only weakly active against USP8, demonstrating the inverted selectivity achievable within this scaffold .

Deubiquitinase inhibition USP8 selectivity Biochemical IC50

Anti-Proliferative Activity in Glioblastoma Multiforme (GBM) Cell Models: DUB-IN-1 Validated Across Multiple Patient-Derived Lines

DUB-IN-1 suppresses proliferation of three distinct glioblastoma cell lines—LN-229, U87MG, and T98G—at concentrations ranging from 200 to 800 nM over 24–48 hours of treatment [1]. At 500–800 nM, DUB-IN-1 additionally reduces the invasive capacity (48–96 h assay), stemness properties (spheroid formation, 7–14 day assay), and sensitizes LN-229 and T98G cells to ionizing radiation . Transcriptomic profiling of GBM cells treated with DUB-IN-1 revealed significantly altered mRNA expression of multiple tumorigenesis-associated genes, with Aurora kinase A (AURKA) confirmed as a downregulated target at the protein level by immunoblotting [1]. In contrast, cellular anti-proliferative data for DUB-IN-3 in GBM models are not available in peer-reviewed literature, and DUB-IN-2 cellular characterization is limited to HCT116 colon and PC-3 prostate cancer viability assays (IC50 range 0.5–1.5 µM) .

Glioblastoma Anti-proliferative assay USP8 inhibition

Mechanistic Validation in Esophageal Squamous Cell Carcinoma (ESCC): p53-Dependent DNA Damage Response

In ESCC models, DUB-IN-1 treatment induces DNA damage, G2/M cell cycle arrest via the p53-p21 axis, and triggers apoptosis through upregulation of p53 target proteins Bax, Noxa, and Puma, as demonstrated by Sha et al. (2023) [1]. Additionally, DUB-IN-1 stimulates protective autophagy through p53-dependent AMPK activation in ESCC cells [1]. The IC50 values for ESCC cell viability reduction range from 1.58 to 2.14 µM across multiple ESCC lines (KYSE-450 and KYSE-30) . This mechanistic dataset—linking USP8 inhibition to p53-dependent DNA damage, apoptosis, and autophagy—has not been reported for DUB-IN-3 or DUB-IN-2 in ESCC or any other solid tumor context. The USP7 inhibitor HBX 41108 does induce p53-dependent apoptosis, but through a distinct mechanism involving direct USP7-mediated p53 deubiquitination rather than DNA damage signaling .

Esophageal squamous cell carcinoma DNA damage p53 activation

Commercial Availability with Verified Purity and Batch-to-Batch Consistency: Enabling Reproducible Procurement

DUB-IN-1 (CAS 924296-18-4) is available from multiple established vendors with documented purity specifications: Sigma-Aldrich ≥98% (HPLC) , MedChemExpress 99.79% , Bidepharm 99% with batch-specific QC reports including NMR, HPLC, and GC , and Cayman Chemical ≥95% with full Certificate of Analysis . The compound has a molecular formula of C20H11N5O, molecular weight of 337.33 g/mol, calculated aqueous solubility of 2.9 × 10⁻⁴ g/L at 25°C, and density of 1.32 ± 0.1 g/cm³ . In contrast, DUB-IN-3 (CAS 924296-17-3) and DUB-IN-2 (CAS 924296-19-5) are available from fewer suppliers with less extensive purity documentation. DUB-IN-1's broader commercial footprint, including availability from Sigma-Aldrich (a preferred vendor for many institutional procurement systems), reduces supply chain risk for multi-year research programs.

Chemical procurement Purity certification Reproducibility

Scaffold-Specific Physicochemical Properties: Indeno[1,2-b]pyrazine Core Enables Dual Biological and Materials Science Utility

The 9H-indeno[1,2-b]pyrazine scaffold, from which DUB-IN-1 is derived, has been demonstrated to possess optical, electrochemical, organic photovoltaic, semiconductor, and sensor properties in addition to biological activities [1][2]. The pyrazine ring participates in cyclic redox reactions involving nitrogen atoms, contributing to non-linear optical (NLO) properties and electron-transport capability [1]. While DUB-IN-1 itself has been primarily characterized for its USP8 inhibitory activity, the 2,3-dicarbonitrile substitution pattern and the benzyloxyimino group provide structural handles for further derivatization and tuning of electronic properties. The parent 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile core has been explored as an electron-injection material in organic light-emitting diodes (OLEDs) . This dual-utility scaffold is not present in most alternative USP inhibitors (e.g., P022077, HBX 19818), which are based on entirely different chemotypes.

Organic electronics Non-linear optics Sensor materials

Prioritized Application Scenarios for DUB-IN-1 (CAS 924296-18-4) Based on Quantitative Differentiation Evidence


USP8-Targeted Glioblastoma Research Requiring Multi-Endpoint Cellular Validation

DUB-IN-1 is the only indeno[1,2-b]pyrazine-2,3-dicarbonitrile analog with peer-reviewed, multi-line glioblastoma validation covering proliferation (LN-229, U87MG, T98G at 200–800 nM, 24–48 h), invasion (500–800 nM, 48–96 h), stemness (spheroid formation, 7–14 days), and radiosensitization, supported by transcriptomic profiling confirming AURKA downregulation [1]. Researchers should prioritize DUB-IN-1 over DUB-IN-2 or DUB-IN-3 when the experimental objective includes demonstration of USP8-dependent phenotypic effects in GBM beyond simple viability reduction.

Mechanistic Studies of USP8-Dependent DNA Damage, p53 Activation, and Autophagy in Solid Tumors

DUB-IN-1 has been mechanistically validated to induce DNA damage (Comet assay, γ-H2AX foci), G2/M arrest (p53-p21 axis), apoptosis (Bax/Noxa/Puma upregulation, caspase-3 activation), and protective autophagy (p53-AMPK pathway) in ESCC models [2]. This multi-pathway mechanistic dataset is unique among USP8 inhibitors. DUB-IN-3 and DUB-IN-2 lack comparable mechanistic characterization. Procurement of DUB-IN-1 is indicated when the research question requires linking USP8 catalytic inhibition to specific downstream DNA damage response pathways.

USP8-versus-USP7 Selectivity Profiling in Chemical Biology Experiments

With an IC50 of 0.85 µM for USP8 and >100 µM for USP7 (>117-fold selectivity), DUB-IN-1 enables experiments requiring clean discrimination between USP8 and USP7 functions [3]. This is critical given that USP7 inhibition stabilizes p53 independently of DNA damage, while USP8 inhibition by DUB-IN-1 triggers p53 through DNA damage signaling—a mechanistically distinct route. The USP7 inhibitor HBX 41108 (IC50 424 nM) and the parent non-selective compound 1 should be used as comparators to confirm on-target USP8 specificity.

Multi-Year Research Programs Requiring Supply Chain Continuity and Batch Reproducibility

DUB-IN-1 is stocked by Sigma-Aldrich (≥98% HPLC), MedChemExpress (99.79%), Cayman Chemical (≥95%), and Bidepharm (99% with NMR/HPLC/GC batch reports) . For laboratories operating under institutional procurement agreements favoring specific vendors, or for multi-year studies where batch-to-batch consistency must be documented for publication, DUB-IN-1's multi-supplier availability and verified purity range reduce the risk of compound unavailability or lot-dependent variability that could compromise longitudinal experiments.

Quote Request

Request a Quote for 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.